3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
Description
3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-[[3-[3-(6-methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-10-16(23-26-13)12-24-9-8-18(22-24)15-5-3-4-14(11-15)17-6-7-19(25-2)21-20-17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXKBNMVXYWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC(=N2)C3=CC=CC(=C3)C4=NN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Preparation of Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves the coupling of the pyrazole and oxazole rings with the 6-methoxypyridazin-3-yl phenyl group through various cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Imidazole Derivatives: Exhibiting a wide range of pharmacological properties, such as antibacterial, antifungal, and antitumor activities.
Thiadiazole Derivatives: Noted for their antimicrobial and antileishmanial activities.
Uniqueness
3-[[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
